N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

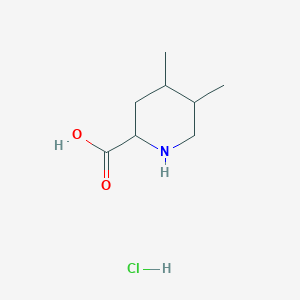

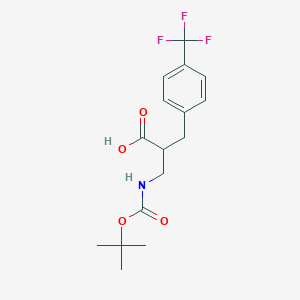

“N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and can participate in hydrogen bonding . The methoxyphenyl part of the molecule suggests the presence of a phenyl ring with a methoxy group attached, which could influence the compound’s solubility and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a cyclization reaction or a substitution reaction on an existing pyrazole . The carboxamide group could be introduced through a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the pyrazole ring, the carboxamide group, and the methoxyphenyl group. These groups could engage in various non-covalent interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .科学的研究の応用

Synthesis and Biological Activities

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, are synthesized using various methods, such as condensation followed by cyclization or multicomponent reactions (MCRs), under different conditions like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods result in potential yields of pyrazole appended heterocyclic skeletons under simple reaction conditions or microwave irradiation, providing valuable strategies for further design of active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological Activities

Pyrazole derivatives are identified as having a broad range of therapeutic potential, including antibacterial, anticancer, antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, anti-inflammatory, antimycobacterial, antimalarial activities, and more. The use of multicomponent reactions (MCRs) has become increasingly popular for the synthesis of these biologically active molecules, demonstrating the diverse applications of pyrazole derivatives in pharmaceutical and medicinal chemistry (Becerra et al., 2022).

Antioxidant Activity Analysis

Various analytical methods are employed to determine the antioxidant activity of compounds, including pyrazole derivatives. These methods are based on chemical reactions assessing the kinetics or reaching the equilibrium state, relying on spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of the solutions to be analyzed. These assays have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the importance of pyrazole derivatives in antioxidant studies (Munteanu & Apetrei, 2021).

Therapeutic Applications

Pyrazoline analogs, closely related to pyrazole derivatives, have shown significant therapeutic efficacy across various pharmacological agents. Research on potential new drug candidates bearing the pyrazoline moiety has increased due to their extensive pharmacological effects, such as antimicrobial, anti-inflammatory, antidepressant, anticancer activities, and more. This highlights the potential of this compound and similar compounds in the development of new therapeutic agents (Ganguly & Jacob, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-8(10)13-11(15)9-6-7-12-14-9/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMBTJGJVAOPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)

![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)

![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)

![[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2561976.png)

![2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2561980.png)